1,3-Dibromo-5-(2-bromophenoxy)benzene
Overview
Description
2,3’,5’-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₇Br₃O. It is a brominated flame retardant used in various industrial applications to reduce the flammability of materials. PBDEs, including 2,3’,5’-Tribromodiphenyl ether, are known for their persistence in the environment and potential health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’,5’-Tribromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or a bromine-containing compound as the brominating agent. The reaction conditions, such as temperature and solvent, can vary depending on the desired degree of bromination .
Industrial Production Methods
Industrial production of 2,3’,5’-Tribromodiphenyl ether involves large-scale bromination processes. These processes are designed to ensure high yields and purity of the final product. The bromination is usually carried out in a controlled environment to minimize the release of bromine and other by-products into the atmosphere .
Chemical Reactions Analysis
Types of Reactions
2,3’,5’-Tribromodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: The bromine atoms in 2,3’,5’-Tribromodiphenyl ether can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of diphenyl ether.
Reduction: Less brominated diphenyl ethers or diphenyl ether itself.
Substitution: Substituted diphenyl ethers with various functional groups.
Scientific Research Applications
2,3’,5’-Tribromodiphenyl ether is used in various scientific research applications, including:
Flame Retardancy: It is studied for its effectiveness in reducing the flammability of materials.
Environmental Impact: Research focuses on its persistence in the environment and potential bioaccumulation.
Toxicology: Studies investigate its potential health effects, including endocrine disruption and neurotoxicity
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection of PBDEs in environmental samples.
Mechanism of Action
The mechanism of action of 2,3’,5’-Tribromodiphenyl ether involves its interaction with biological molecules. It can bind to proteins and disrupt their normal function. The compound is also known to interfere with hormone signaling pathways, particularly those involving thyroid hormones. This disruption can lead to various adverse health effects, including developmental and neurological issues .
Comparison with Similar Compounds
2,3’,5’-Tribromodiphenyl ether is similar to other PBDEs, such as:
- 2,3,4-Tribromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
Uniqueness
What sets 2,3’,5’-Tribromodiphenyl ether apart is its specific bromination pattern, which influences its chemical properties and biological activity. Its unique structure makes it a valuable compound for studying the effects of brominated flame retardants .
Properties
IUPAC Name |
1,3-dibromo-5-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNXHCHZIPYCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879862 | |
Record name | BDE-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-17-7 | |
Record name | 2,3',5'-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5'-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18131Y0W9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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